N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide
Description
N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide is a synthetic organic compound characterized by its azetidine ring and dichlorophenyl group
Properties
IUPAC Name |
N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-21-8-12(19)17-10-6-18(7-10)13(20)5-9-3-2-4-11(15)14(9)16/h2-4,10H,5-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFIVPFNAWYFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CN(C1)C(=O)CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or an azetidine-2-one derivative.
Acylation: The azetidine ring is then acylated with 2-(2,3-dichlorophenyl)acetyl chloride in the presence of a base like triethylamine to form the intermediate N-[1-(2,3-dichlorophenyl)acetyl]azetidine.
Methoxyacetamide Formation: The final step involves the reaction of the intermediate with methoxyacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetamide moiety, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It may serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
Medically, this compound has potential applications as a pharmaceutical agent. Its structural features suggest it could be explored for anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidine ring may provide structural rigidity. The methoxyacetamide moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-acetamide: Similar structure but lacks the methoxy group, which may affect its reactivity and binding properties.
N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-ethoxyacetamide: Contains an ethoxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide is unique due to the presence of both the methoxyacetamide and dichlorophenyl groups, which confer specific chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
